molecular formula C8H7N3O2 B1412296 Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate CAS No. 1256786-55-6

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B1412296
CAS No.: 1256786-55-6
M. Wt: 177.16 g/mol
InChI Key: ZLXUPRAKJJCQEW-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a methyl ester group at the 6-position.

Future Directions

The future directions for the research and development of 1H-pyrazolo[3,4-b]pyridines are promising. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder .

Biochemical Analysis

Biochemical Properties

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism . The interaction between this compound and PPARα leads to the activation of the receptor, which in turn modulates the expression of genes involved in fatty acid oxidation and lipid homeostasis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, the compound enhances the expression of genes involved in fatty acid oxidation, thereby promoting lipid metabolism . Additionally, this compound has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the ligand-binding domain of PPARα, leading to the activation of the receptor . This activation results in the recruitment of coactivator proteins and the subsequent transcription of target genes involved in lipid metabolism . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity and continues to exert its effects on cellular function even after prolonged exposure . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and reduce oxidative stress without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and detoxification of reactive oxygen species . The compound interacts with enzymes such as PPARα and COX-2, modulating their activity and influencing metabolic flux . Additionally, this compound has been shown to affect the levels of various metabolites, including fatty acids and reactive oxygen species, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to interact with fatty acid-binding proteins, which facilitate its transport to specific cellular compartments . Additionally, this compound exhibits a tendency to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear receptors such as PPARα to modulate gene expression . Additionally, this compound has been observed in the cytoplasm, where it interacts with enzymes involved in lipid metabolism and detoxification . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriately substituted pyridine or pyrazole precursors. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with methyl chloroformate under basic conditions to introduce the ester group . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrazolopyridine core, followed by esterification .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl ester group at the 6-position allows for targeted modifications and enhances its potential as a drug candidate .

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-4-9-11-7(5)10-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXUPRAKJJCQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256786-55-6
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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